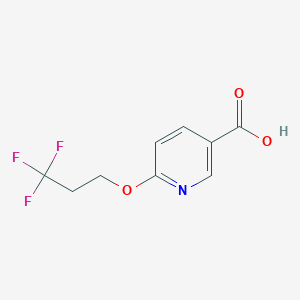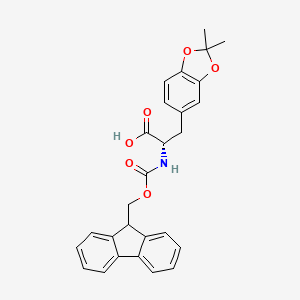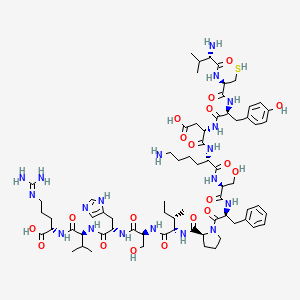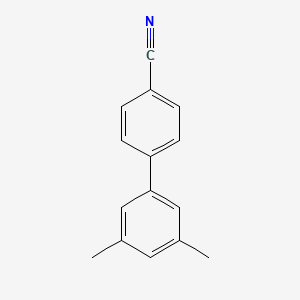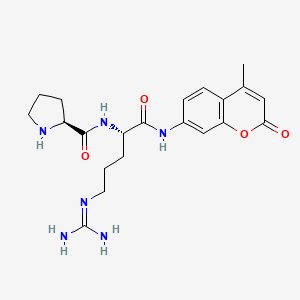
Ethyl 3-(1H-imidazol-2-YL)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(1H-imidazol-2-YL)propanoate is a chemical compound characterized by the presence of an imidazole ring attached to a propanoate ester. This compound is notable for its diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(1H-imidazol-2-YL)propanoate can be synthesized through several methods. One common approach involves the reaction of imidazole with ethyl 3-bromopropanoate under basic conditions. The reaction typically proceeds as follows:
- Dissolve imidazole in a suitable solvent such as dimethylformamide.
- Add ethyl 3-bromopropanoate to the solution.
- Introduce a base, such as potassium carbonate, to facilitate the reaction.
- Stir the mixture at an elevated temperature (e.g., 80-100°C) for several hours.
- Purify the product through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(1H-imidazol-2-YL)propanoate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
- Oxidation of the imidazole ring forms imidazole N-oxides.
- Reduction of the ester group yields ethyl 3-(1H-imidazol-2-YL)propanol.
- Substitution reactions produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(1H-imidazol-2-YL)propanoate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its imidazole moiety.
Industry: The compound is utilized in the production of polymers and materials with specific properties, such as conductivity and thermal stability.
Mechanism of Action
The mechanism of action of Ethyl 3-(1H-imidazol-2-YL)propanoate is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. Additionally, the compound can interact with nucleic acids and proteins, affecting various biochemical pathways. The ester group allows for modifications that can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 3-(1H-imidazol-2-YL)propanoate can be compared with other imidazole-containing compounds, such as:
Histidine: An amino acid with an imidazole side chain, involved in enzyme catalysis and metal ion coordination.
Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.
Clotrimazole: An antifungal agent with an imidazole ring, used in the treatment of fungal infections.
Uniqueness: this compound is unique due to its ester functionality, which allows for further chemical modifications. This versatility makes it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
ethyl 3-(1H-imidazol-2-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-12-8(11)4-3-7-9-5-6-10-7/h5-6H,2-4H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIXNQRMDCPWIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NC=CN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

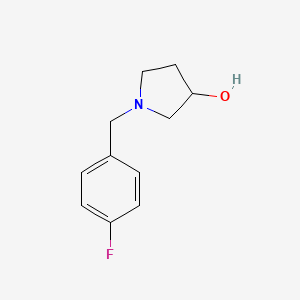
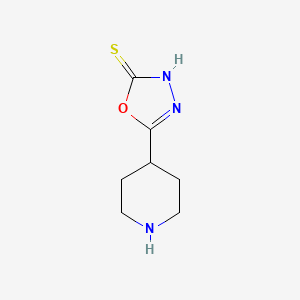
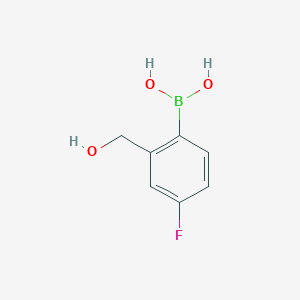
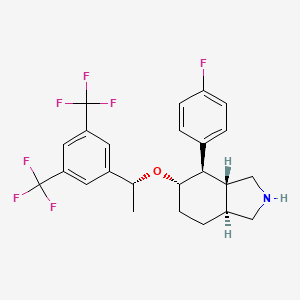
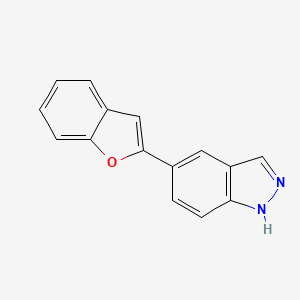

![[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid](/img/structure/B1344006.png)
